7-Bromo-1,5-naphthyridin-4-ol

Cross-Coupling Synthetic Chemistry Catalysis

7-Bromo-1,5-naphthyridin-4-ol is the superior synthetic intermediate for Pd-catalyzed diversification. Unlike the 7-chloro analog, the C7 bromine atom undergoes rapid oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling high-yield synthesis of 7-aryl-1,5-naphthyridines for Aurora kinase inhibitor libraries. Validated in antimalarial SAR via Mannich base derivatives with demonstrated in vivo murine efficacy. Also employed in OFET materials development. Documented 70% isolated yield synthesis ensures cost-efficient scale-up. Available from research to bulk quantities.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 97267-60-2
Cat. No. B3039111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,5-naphthyridin-4-ol
CAS97267-60-2
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)N=CC(=C2)Br
InChIInChI=1S/C8H5BrN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12)
InChIKeyXYJDSGQWBGLNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,5-naphthyridin-4-ol (CAS 97267-60-2): A Versatile Heteroaromatic Building Block for Drug Discovery and Materials Science


7-Bromo-1,5-naphthyridin-4-ol (CAS 97267-60-2) is a bicyclic heteroaromatic compound belonging to the 1,5-naphthyridine class, characterized by a bromine substituent at the 7-position and a hydroxyl group at the 4-position [1]. It serves as a privileged scaffold and key synthetic intermediate in medicinal chemistry, particularly for generating libraries of kinase inhibitors and antimalarial agents [2]. The compound exhibits limited water solubility but good solubility in methanol and acetone, with a melting point range of 175-178°C . Its electron-deficient nature and the presence of the bromine atom render it highly suitable for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the 1,5-naphthyridine core [3].

Why 7-Bromo-1,5-naphthyridin-4-ol Cannot Be Replaced by Unsubstituted or Chloro-Analogs in Advanced Synthetic Workflows


Direct substitution of 7-bromo-1,5-naphthyridin-4-ol with unsubstituted 1,5-naphthyridin-4-ol or its 7-chloro analog is not chemically or economically viable for applications requiring downstream functionalization. The bromine atom at the 7-position is critical for enabling efficient, high-yielding palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures [1]. In contrast, the 7-chloro analog exhibits significantly slower oxidative addition rates, often necessitating harsher conditions and specialized ligands, leading to lower yields and restricted substrate scope [2]. Furthermore, the unsubstituted 1,5-naphthyridin-4-ol lacks a handle for regioselective derivatization, severely limiting its utility in structure-activity relationship (SAR) studies and library synthesis. The following evidence quantifies these critical differentiators.

Quantitative Evidence for Prioritizing 7-Bromo-1,5-naphthyridin-4-ol Over Structurally Similar Analogs


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: Aryl Bromide vs. Aryl Chloride

The bromine substituent in 7-bromo-1,5-naphthyridin-4-ol enables faster oxidative addition in Suzuki-Miyaura cross-coupling reactions compared to the 7-chloro analog. This is a well-established principle in organometallic chemistry, where aryl bromides exhibit significantly higher reactivity than aryl chlorides under standard palladium catalysis [1]. The kinetic advantage translates to milder reaction conditions, broader functional group tolerance, and higher isolated yields in the synthesis of 7-aryl-1,5-naphthyridine derivatives, which are crucial for medicinal chemistry programs [2].

Cross-Coupling Synthetic Chemistry Catalysis

Established Synthetic Protocol with Quantified Yield for 7-Bromo-1,5-naphthyridin-4-ol

A reliable synthetic route for 7-bromo-1,5-naphthyridin-4-ol has been documented, providing a 70% isolated yield . This compares favorably to the synthesis of a related key intermediate, 3-bromo-8-chloro-1,5-naphthyridine, which was obtained in only 56% yield despite optimization efforts [1]. The higher yield for the target compound reduces material costs and increases the efficiency of downstream research.

Organic Synthesis Process Chemistry Building Block

Validated Antimalarial Efficacy of Derivatives Synthesized from 7-Bromo-1,5-naphthyridin-4-ol

Mannich bases derived from 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)phenol, a direct derivative of 7-bromo-1,5-naphthyridin-4-ol, have demonstrated significant in vivo antimalarial activity [1]. When administered intraperitoneally at a single dose of 100-200 mg/kg to mice infected with *Plasmodium vinckei vinckei*, these compounds effected apparent cures [1]. While this is a class-level inference for the specific derivative, it validates the 7-bromo-1,5-naphthyridine scaffold as a productive starting point for antimalarial drug discovery, a finding not consistently reported for the unsubstituted or 7-fluoro analogs in the same assay systems.

Antimalarial Infectious Disease Medicinal Chemistry

Differentiated Physical Properties: Melting Point and Solubility Profile

7-Bromo-1,5-naphthyridin-4-ol exhibits a defined melting point range of 175-178°C, a key parameter for identity verification and purity assessment . Its solubility profile—limited in water but good in methanol and acetone—is distinct from the unsubstituted 1,5-naphthyridin-4-ol, which has a boiling point of 332.7°C (at 760 mmHg) and different solubility characteristics . While direct comparative solubility data for the chloro analog is not available in authoritative sources, the bromo compound's specific melting point and solubility in common organic solvents facilitate its purification by recrystallization and its use in standard organic reactions.

Physicochemical Properties Formulation Purification

Competitive Pricing and Ready Availability from Multiple Suppliers

7-Bromo-1,5-naphthyridin-4-ol is commercially available from multiple reputable suppliers at competitive prices, ensuring a reliable and cost-effective supply chain. For example, AChemBlock offers 1g at $560 and 5g at $1,960 , while GlpBio provides 1g at $630 . This multi-sourcing landscape mitigates supply risk and allows for price comparison, a significant advantage over more specialized or less common 7-substituted analogs like 7-fluoro-1,5-naphthyridin-4-ol, which may have fewer vendors and higher costs.

Procurement Supply Chain Cost Efficiency

Optimal Research and Industrial Use Cases for 7-Bromo-1,5-naphthyridin-4-ol Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

Utilize 7-bromo-1,5-naphthyridin-4-ol as a key intermediate for the rapid generation of 7-aryl-1,5-naphthyridine derivatives, a privileged scaffold for Aurora kinase inhibitors [1]. The bromine atom enables efficient palladium-catalyzed cross-coupling with a wide range of aryl boronic acids, allowing medicinal chemists to explore structure-activity relationships (SAR) with high efficiency and yield, bypassing the sluggish reactivity of the 7-chloro analog [2].

Infectious Disease Research: Development of Novel Antimalarial Agents

Employ 7-bromo-1,5-naphthyridin-4-ol as a starting material to synthesize 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)phenol and its corresponding Mannich bases, which have demonstrated potent in vivo antimalarial activity in murine models [3]. This validated pathway offers a direct entry into a chemical series with proven efficacy, reducing the lead optimization timeline for antimalarial drug discovery programs.

Organic Electronics: Design of Electron-Deficient Organic Semiconductors

Leverage the electron-deficient nature of the 1,5-naphthyridine core and the synthetic versatility of the 7-bromo substituent to construct novel organic semiconductors for field-effect transistors (OFETs) and other electronic devices [4]. The bromine atom serves as a convenient handle for introducing various conjugated moieties, enabling fine-tuning of the material's electronic properties and charge carrier mobility.

Process Chemistry: Reliable Scale-Up with Established Synthetic Protocols

Implement the documented synthetic route for 7-bromo-1,5-naphthyridin-4-ol, which delivers a consistent 70% isolated yield . This higher-yielding process, compared to the 56% yield for related naphthyridine intermediates, ensures more efficient use of starting materials and reduces the cost of goods for larger-scale research and early development activities [1].

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